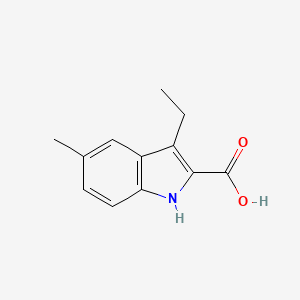

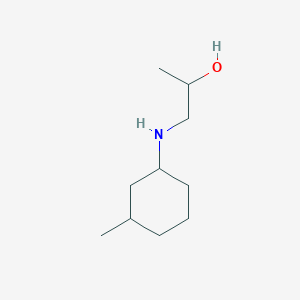

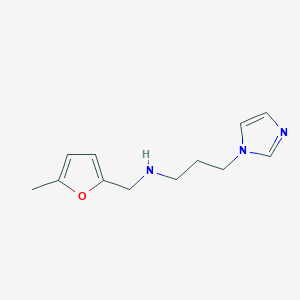

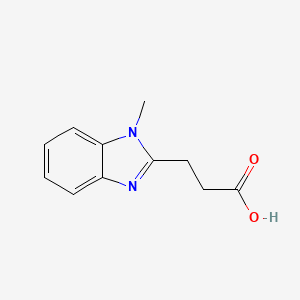

3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol

Vue d'ensemble

Description

The compound 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their applications in various fields, including medicinal chemistry and materials science. Although the specific compound 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol is not directly mentioned in the provided papers, the papers do discuss related pyridine derivatives and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of pyridine derivatives can involve various chemical reactions and starting materials. For instance, the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives involves the reaction of 3-hydroxylpyridine derivatives with 3-chloro-1,2-epoxypropane in the presence of NaH in DMF, followed by epoxy cleavage with phenylpiperazine . Similarly, the synthesis of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives includes the treatment of 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole with selected aldehydes, followed by reduction with NaBH4 . These methods demonstrate the versatility of synthetic approaches to pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of the pyridine ring, which can be functionalized with various substituents. In the case of the lanthanide(III) complexes derived from 4-(pyridin-2-yl)methyleneamino-1,2,4-triazole, the pyridine ring is part of a larger ligand that coordinates to the metal ions . The crystal structure analysis of these complexes reveals a 2D polymeric supramolecular architecture formed through intermolecular hydrogen-bonding interactions .

Chemical Reactions Analysis

Pyridine derivatives can participate in a range of chemical reactions, often acting as ligands in coordination compounds or as intermediates in the synthesis of more complex molecules. The lanthanide(III) complexes mentioned earlier exhibit metal-centered luminescence, which is a result of the chemical interactions between the metal ions and the ligands . The antioxidant and antiradical activities of some pyridine derivatives are also indicative of their chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the luminescence properties of the lanthanide(III) complexes are directly related to the electronic structure of the metal ions and the ligand field created by the pyridine-based ligands . The magnetic measurements of the Dy-containing complex suggest single-ion magnet behavior, which is a significant physical property for materials science applications . The antioxidant activities of the triazole derivatives also reflect their chemical properties, particularly their ability to act as radical scavengers .

Applications De Recherche Scientifique

Coordination Chemistry and Molecular Structures

The study of unsymmetrical N-capped tripodal amines, including variants like 3-((2-aminoethyl)(pyridin-2-ylmethyl)amino)propan-1-ol, highlights their role in forming Cu(II) and Zn(II) complexes. These compounds, with varying arm lengths and donor groups, facilitate the formation of mononuclear and dinuclear complexes, showcasing the importance of chelate ring sequences around metal ions. Theoretical studies indicate the coordination behavior of these amines, influencing the structural outcomes of the complexes formed. Such insights are crucial for understanding the interplay between molecular structure and coordination chemistry in potential applications ranging from catalysis to materials science (Keypour et al., 2015); (Keypour et al., 2018).

Amplification in Biological Systems

Research into pyridinylpyrimidines with strongly basic side chains, including those derived from the target compound, has shown potential in amplifying the effects of certain biological agents like phleomycin against bacterial strains such as Escherichia coli. These compounds undergo specific reactions leading to derivatives with varied biological activities, highlighting the potential of such chemical modifications in enhancing therapeutic effects or biotechnological applications (Brown & Cowden, 1982).

Solvation Dynamics

Investigations into the solvation dynamics of specific dyes in binary solvent mixtures reveal the influence of molecules like 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol on solvent-solute interactions. Such studies are pivotal for understanding solvation phenomena, which have implications in fields ranging from analytical chemistry to the design of novel solvents and reaction media (Bevilaqua et al., 2004).

Anti-Cancer Potential

Research into the synthesis and characterization of related heterocyclic compounds demonstrates potential anti-cancer activities against various human gastric cancer cell lines. These findings underscore the importance of structural diversity in the development of new therapeutic agents, with compounds like 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol serving as key building blocks in medicinal chemistry (Liu et al., 2019).

Metabolic Studies

Metabolic studies on related propenone compounds have led to the identification of metabolites and the understanding of their pharmacokinetic parameters. Such research provides insight into the metabolic pathways and potential therapeutic applications of compounds derived from or related to 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol, contributing to the field of drug development and pharmacology (Lee et al., 2006).

Propriétés

IUPAC Name |

3-(1-pyridin-4-ylethylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-9(12-5-2-8-13)10-3-6-11-7-4-10/h3-4,6-7,9,12-13H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCRRSIBJZPFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255668 | |

| Record name | 1-Propanol, 3-[[1-(4-pyridinyl)ethyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol | |

CAS RN |

511237-62-0 | |

| Record name | 1-Propanol, 3-[[1-(4-pyridinyl)ethyl]amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511237-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 3-[[1-(4-pyridinyl)ethyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

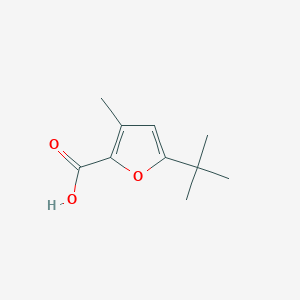

![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)

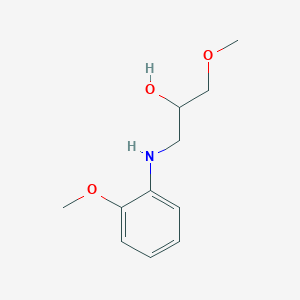

![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)